1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide 1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14782063
InChI: InChI=1S/C16H23ClN4O2/c17-14-3-4-15(20-19-14)21-7-1-2-13(11-21)16(22)18-10-12-5-8-23-9-6-12/h3-4,12-13H,1-2,5-11H2,(H,18,22)
SMILES:
Molecular Formula: C16H23ClN4O2
Molecular Weight: 338.83 g/mol

1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC14782063

Molecular Formula: C16H23ClN4O2

Molecular Weight: 338.83 g/mol

* For research use only. Not for human or veterinary use.

1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide -

Specification

Molecular Formula C16H23ClN4O2
Molecular Weight 338.83 g/mol
IUPAC Name 1-(6-chloropyridazin-3-yl)-N-(oxan-4-ylmethyl)piperidine-3-carboxamide
Standard InChI InChI=1S/C16H23ClN4O2/c17-14-3-4-15(20-19-14)21-7-1-2-13(11-21)16(22)18-10-12-5-8-23-9-6-12/h3-4,12-13H,1-2,5-11H2,(H,18,22)
Standard InChI Key ZYWOZINLDCSKLD-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCC3CCOCC3

Introduction

Molecular Composition

  • IUPAC Name: 1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide

  • Molecular Formula: C16H22ClN3O2

  • Molecular Weight: Approximately 327.82 g/mol

Structural Features

This compound features:

  • A pyridazine ring substituted with a chlorine atom at the 6th position.

  • A piperidine ring attached to a carboxamide group.

  • A substituent containing a tetrahydro-2H-pyran moiety, linked via a methyl group to the nitrogen atom of the carboxamide.

Synthesis Pathways

The synthesis of such compounds generally involves multi-step organic reactions, including:

  • Formation of the pyridazine core: Chloropyridazine derivatives are often synthesized from hydrazine and chlorinated precursors.

  • Amide bond formation: The carboxamide group is introduced by coupling an amine (e.g., piperidine derivative) with a carboxylic acid or its activated derivative (e.g., acid chloride or ester).

  • Incorporation of the tetrahydro-2H-pyran moiety: This step involves alkylation of the amide nitrogen using tetrahydropyranyl methyl halides or similar reagents.

Medicinal Chemistry

Compounds containing pyridazine and piperidine scaffolds are widely studied for their biological activities, including:

  • Anti-inflammatory properties: Pyridazine derivatives have shown inhibition of enzymes like 5-lipoxygenase.

  • CNS activity: Piperidine-containing compounds are known for their role in modulating neurotransmitter receptors.

The tetrahydropyran moiety may enhance pharmacokinetic properties, such as solubility and bioavailability.

Drug Discovery

This compound could serve as a lead molecule for designing drugs targeting:

  • Enzymes or receptors in inflammatory pathways.

  • Neurological diseases due to its structural similarity to CNS-active agents.

Research Findings and Data

PropertyValueNotes
Molecular FormulaC16H22ClN3O2Calculated based on structural analysis
Molecular Weight327.82 g/molApproximate
Potential BioactivityAnti-inflammatory, CNSHypothetical based on structural motifs

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